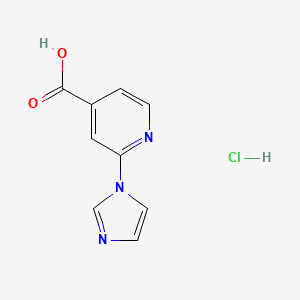

2-(1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride

Description

2-(1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine moieties in its structure allows it to participate in a variety of chemical reactions and interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name |

2-imidazol-1-ylpyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2.ClH/c13-9(14)7-1-2-11-8(5-7)12-4-3-10-6-12;/h1-6H,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXPOAQQCDLRLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)N2C=CN=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193389-34-2 | |

| Record name | 2-(1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with glyoxal and ammonium acetate under reflux conditions to form the imidazole ring. The resulting product is then further reacted with a carboxylating agent to introduce the carboxylic acid group at the 4-position of the pyridine ring. The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group undergoes standard acid-derived reactions, enabling modifications for pharmacological or material science applications.

Esterification

Reaction with alcohols (e.g., ethanol, methanol) under acidic or coupling conditions produces esters. For example:

Key Conditions :

Amidation

Coupling with amines forms amides, a common strategy for drug derivatization:

Example : Reaction with hydrazine yields carbohydrazides, as demonstrated in analogous imidazole-carboxylic acid systems .

Imidazole Ring Reactivity

The imidazole moiety participates in coordination chemistry and acid-base reactions.

Metal Coordination

The N-3 nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Zn, Cu):

Applications : Ligand design for catalysis or metallodrugs .

Protonation/Deprotonation

Imidazole’s pKa (~7.1) allows reversible protonation, critical for pH-dependent biological activity :

Pyridine Ring Modifications

The pyridine ring undergoes electrophilic substitution, though steric hindrance from the imidazole group limits reactivity at the 2- and 4-positions.

Nucleophilic Aromatic Substitution

Replacement of hydrogen at the 3-position under strongly basic conditions:

Example : Nitration or sulfonation at elevated temperatures.

Cross-Coupling Reactions

The compound serves as a substrate in Pd-catalyzed couplings (e.g., Suzuki-Miyaura):

Conditions :

Biological Activity-Related Reactions

The compound’s antibacterial properties involve interactions with bacterial enzymes:

Scientific Research Applications

Chemical Properties and Reactions

2-(1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride can undergo several types of chemical reactions:

- Oxidation : The imidazole ring can be oxidized using agents like hydrogen peroxide.

- Reduction : Can be reduced using sodium borohydride or lithium aluminum hydride.

- Substitution : The pyridine ring can undergo electrophilic substitution reactions.

These reactions enable the compound to form various derivatives that can be utilized in different applications.

Chemistry

In coordination chemistry, this compound serves as a ligand to form metal complexes. These complexes are studied for their potential catalytic properties, particularly in organic synthesis.

Biology

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting metalloenzymes. Its unique structure allows it to interact with metal ions, which is crucial for the activity of many enzymes. Studies have shown that derivatives exhibit significant antimicrobial properties against various bacterial strains .

Medicine

Research indicates that this compound possesses notable therapeutic properties:

- Antimicrobial Activity : Demonstrated effectiveness against a range of bacterial and fungal strains.

- Antiviral Activity : Exhibits potential against HIV by inhibiting integrase activity, with certain derivatives achieving over 50% inhibition at concentrations around 100 µM .

- Anticancer Activity : Shown to induce apoptosis in specific cancer cell lines through modulation of kinase activity and interaction with DNA .

Industry

In materials science, this compound is utilized in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in electronic devices.

Antimicrobial Efficacy

A study conducted on various imidazopyridine derivatives, including this compound, found that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as ≤0.006 μM against Mycobacterium tuberculosis, indicating strong antimicrobial potential .

Antiviral Research

In vitro assays have demonstrated that this compound can inhibit HIV integrase effectively. The results suggest that modifications to the imidazole and pyridine rings can enhance antiviral activity, paving the way for further drug development .

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of metalloenzymes, thereby blocking their catalytic activity. The imidazole ring can coordinate with metal ions in the enzyme’s active site, disrupting the enzyme’s function. Additionally, the compound’s ability to participate in hydrogen bonding and π-π interactions enhances its binding affinity to various biological targets.

Comparison with Similar Compounds

2-(1H-imidazol-2-yl)pyridine: Similar structure but with the imidazole ring attached at the 2-position of the pyridine ring.

2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride: A methyl-substituted derivative with similar properties.

Uniqueness: 2-(1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride is unique due to the specific positioning of the imidazole and carboxylic acid groups, which influence its reactivity and binding properties. This unique structure allows for specific interactions with metal ions and biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

2-(1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

- Molecular Formula : C9H8ClN3O2

- Molecular Weight : 225.63 g/mol

- CAS Number : 1193389-34-2

- Purity : Minimum 95% .

Antimicrobial Properties

Research has shown that imidazopyridine derivatives, including this compound, exhibit potent antimicrobial activities. These compounds have been evaluated for their effectiveness against various bacterial and fungal strains, demonstrating significant inhibition zones in agar diffusion tests.

Antiviral Activity

Recent studies highlight the compound's potential as an antiviral agent, particularly against HIV. The imidazopyridine scaffold has been associated with the inhibition of HIV integrase, a critical enzyme for viral replication. In vitro assays indicated that certain derivatives achieved over 50% inhibition of integrase activity at concentrations around 100 µM .

Anticancer Activity

The compound has shown promise in anticancer research, particularly in targeting specific cancer cell lines. It has been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of kinase activity and interaction with DNA . The structural similarity to purine analogs enhances its ability to interfere with cellular processes.

Anti-inflammatory Effects

In addition to its antimicrobial and antiviral properties, the compound exhibits anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines in activated immune cells, contributing to its therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

| Structural Feature | Biological Activity |

|---|---|

| Imidazole ring | Enhances binding affinity to biological targets |

| Carboxylic acid group | Contributes to solubility and bioavailability |

| Pyridine moiety | Impacts electronic properties and reactivity |

Research indicates that modifications in the imidazole or pyridine rings can significantly alter the compound's pharmacological profile, making it a versatile scaffold for drug development .

Case Study 1: Antiviral Efficacy

In a study evaluating multiple imidazopyridine derivatives, this compound was found to inhibit HIV integrase with IC50 values comparable to established inhibitors like raltegravir. The study emphasized the importance of specific substitutions on the imidazole ring for enhancing antiviral potency .

Case Study 2: Anticancer Mechanism

A recent investigation into the anticancer properties of this compound revealed that it induces cell cycle arrest and apoptosis in breast cancer cell lines. The study utilized flow cytometry and Western blot analyses to demonstrate the activation of caspases and downregulation of anti-apoptotic proteins .

Q & A

Q. What are the recommended synthetic routes for 2-(1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride?

Methodological Answer: The synthesis typically involves coupling imidazole derivatives with pyridine-4-carboxylic acid precursors. A common approach is nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the imidazole moiety to the pyridine ring. Post-synthesis, hydrochloric acid is used to form the hydrochloride salt. Key steps include:

- Intermediate purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient).

- Salt formation : Dissolve the free base in anhydrous ethanol, add HCl gas or concentrated HCl dropwise, and precipitate the hydrochloride salt .

- Validation : Confirm reaction completion via TLC and intermediate characterization using -NMR and HRMS .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

- Purity : HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm.

- Structural confirmation :

- - and -NMR to verify proton environments and carbon frameworks (e.g., imidazole NH at δ 11–12 ppm, pyridine protons at δ 8–9 ppm) .

- HRMS for exact mass verification (e.g., calculated vs. observed [M+H]).

- FT-IR to identify carboxylic acid O-H stretches (~2500–3000 cm) and C=O stretches (~1700 cm) .

Q. What solvents are suitable for this compound in experimental settings?

Methodological Answer: The compound’s solubility depends on protonation states:

- Hydrochloride salt : Soluble in polar solvents (water, methanol, DMSO).

- Free base : Soluble in DCM, chloroform, or THF.

Testing protocol :

Dissolve 1 mg in 1 mL solvent at 25°C.

Centrifuge (10,000 rpm, 5 min) to assess insolubility.

Monitor stability via UV-Vis (240–400 nm) over 24 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts?

Methodological Answer: Optimize via Design of Experiments (DoE):

- Variables : Temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (12–48 hours).

- Response surface modeling : Use software like Minitab to identify ideal conditions.

- Byproduct analysis : LC-MS to detect side products (e.g., dimerization or over-acylation).

- Case study : In analogous imidazole-pyridine syntheses, Pd(OAc)/XPhos catalysts at 100°C for 24 hours achieved >85% yield .

Q. How can contradictions in crystallographic data (e.g., unit cell parameters) be resolved?

Methodological Answer: Address discrepancies using:

- Multi-software validation : Refine XRD data with SHELXL (for small molecules) and PHENIX (for validation). Cross-check hydrogen bonding networks and torsion angles .

- Temperature control : Collect data at 100 K to reduce thermal motion artifacts.

- Twinned crystals : Use TWINLAW in SHELXTL to deconvolute overlapping reflections .

Q. What strategies elucidate the compound’s mechanism of action in biological studies?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or receptors).

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry.

- Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.

- Case study : Analogous imidazole-carboxylic acid derivatives showed inhibitory activity against cytochrome P450 enzymes via π-π stacking and hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.